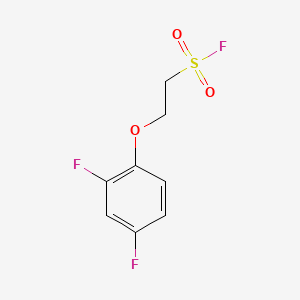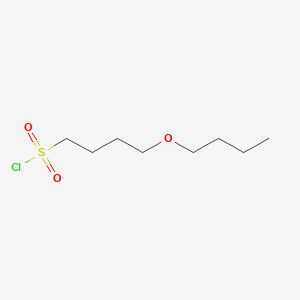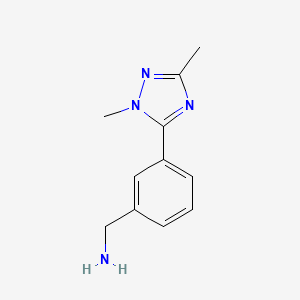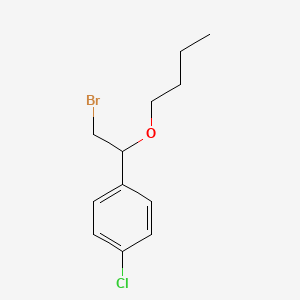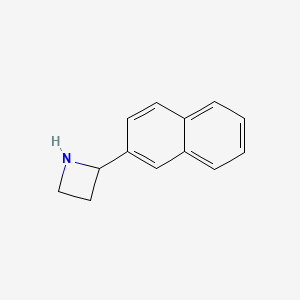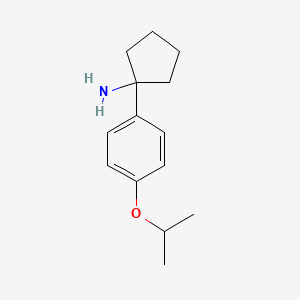
1-(4-Isopropoxyphenyl)cyclopentan-1-amine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-(4-Isopropoxyphenyl)cyclopentan-1-amine is a chemical compound with the molecular formula C14H21NO and a molecular weight of 219.32 g/mol . This compound is characterized by a cyclopentane ring substituted with an amine group and a phenyl ring that is further substituted with an isopropoxy group. It is primarily used for research purposes and is not intended for human use .
Méthodes De Préparation
The synthesis of 1-(4-Isopropoxyphenyl)cyclopentan-1-amine involves several steps, typically starting with the preparation of the cyclopentane ring and the phenyl ring separately. The phenyl ring is substituted with an isopropoxy group through an etherification reaction. The cyclopentane ring is then functionalized with an amine group. The final step involves coupling the two rings under specific reaction conditions to form the desired compound .
Analyse Des Réactions Chimiques
1-(4-Isopropoxyphenyl)cyclopentan-1-amine undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or chromium trioxide. The oxidation typically targets the amine group, converting it into a nitro or nitroso group.
Reduction: Reduction reactions can be performed using reducing agents like lithium aluminum hydride or sodium borohydride. These reactions often reduce the nitro or nitroso groups back to amines.
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield nitro derivatives, while reduction may yield secondary or tertiary amines.
Applications De Recherche Scientifique
1-(4-Isopropoxyphenyl)cyclopentan-1-amine has several scientific research applications, including:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules. Its unique structure allows for the exploration of various chemical reactions and mechanisms.
Biology: Researchers use this compound to study its effects on biological systems, particularly its interactions with enzymes and receptors.
Medicine: Although not used clinically, it serves as a model compound for the development of new pharmaceuticals. Its structure can be modified to create analogs with potential therapeutic properties.
Industry: In industrial research, it is used to develop new materials and chemical processes.
Mécanisme D'action
The mechanism of action of 1-(4-Isopropoxyphenyl)cyclopentan-1-amine involves its interaction with specific molecular targets, such as enzymes and receptors. The isopropoxy group on the phenyl ring can enhance its binding affinity to certain targets, while the amine group can participate in hydrogen bonding and other interactions. These interactions can modulate the activity of the target molecules, leading to various biological effects .
Comparaison Avec Des Composés Similaires
1-(4-Isopropoxyphenyl)cyclopentan-1-amine can be compared with other similar compounds, such as:
1-(4-Methoxyphenyl)cyclopentan-1-amine: This compound has a methoxy group instead of an isopropoxy group. The difference in substituents can affect its chemical reactivity and biological activity.
1-(4-Ethoxyphenyl)cyclopentan-1-amine: Similar to the methoxy analog, this compound has an ethoxy group. The longer alkyl chain can influence its solubility and interactions with molecular targets.
1-(4-Propoxyphenyl)cyclopentan-1-amine: This compound has a propoxy group, which can further alter its properties compared to the isopropoxy analog.
The uniqueness of this compound lies in its specific substituents, which can provide distinct chemical and biological properties compared to its analogs.
Propriétés
Formule moléculaire |
C14H21NO |
|---|---|
Poids moléculaire |
219.32 g/mol |
Nom IUPAC |
1-(4-propan-2-yloxyphenyl)cyclopentan-1-amine |
InChI |
InChI=1S/C14H21NO/c1-11(2)16-13-7-5-12(6-8-13)14(15)9-3-4-10-14/h5-8,11H,3-4,9-10,15H2,1-2H3 |
Clé InChI |
KUNDGUCCTGVRGN-UHFFFAOYSA-N |
SMILES canonique |
CC(C)OC1=CC=C(C=C1)C2(CCCC2)N |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



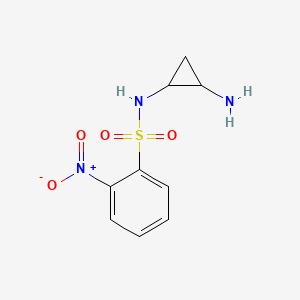
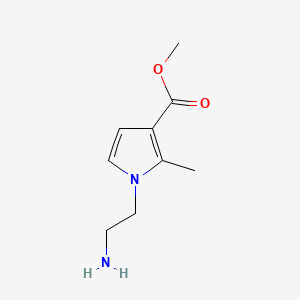
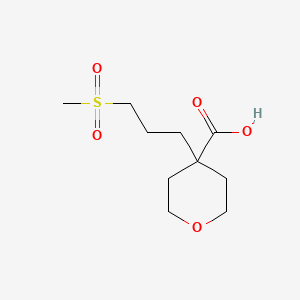
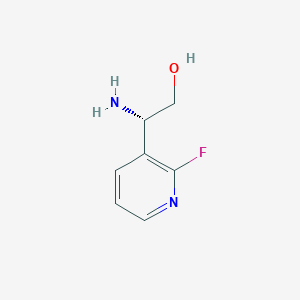
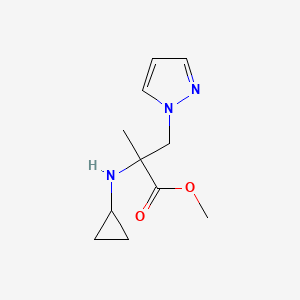
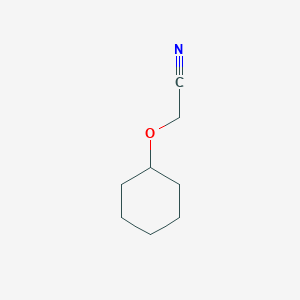
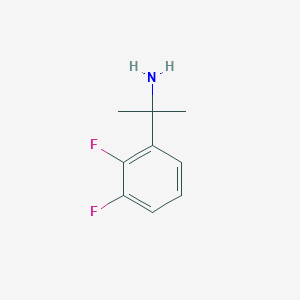
![2-(Oxan-4-yl)imidazo[1,2-a]pyridine-3-carboxylic acid](/img/structure/B13620142.png)
